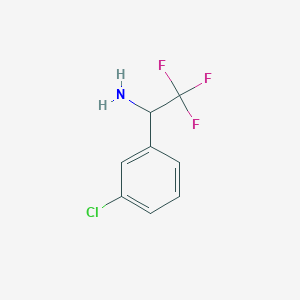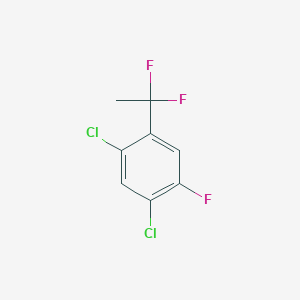
1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene
Vue d'ensemble
Description
Cycloalkanes like “1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene” are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .
Molecular Structure Analysis
The molecular structure of cycloalkanes is not flat; they exist as "puckered rings" . The exact structure of “1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene” would depend on the specific arrangement of the atoms and the presence of the functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of “1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene” would depend on its specific structure. Cycloalkanes generally have low polarity and are relatively stable .Applications De Recherche Scientifique
Organometallic Chemistry Applications
- Fluorobenzenes like 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene are gaining recognition as solvents in organometallic chemistry and transition-metal-based catalysis due to their weak π-electron donating ability. This characteristic allows them to act as non-coordinating solvents or readily displaced ligands (Pike, Crimmin, & Chaplin, 2017).
Electrochemical Fluorination
- Electrochemical fluorination studies have been conducted on various halobenzenes, including compounds similar to 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene. These studies focus on understanding the side reactions and formation mechanisms of different fluorinated compounds (Horio et al., 1996).
Crystal Structure Analysis
- Research on C−H···F interactions in crystalline fluorobenzenes has been conducted, which is crucial for understanding the weak acceptor capabilities of the C−F group. This research is relevant for compounds like 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene, which contain C, H, and F atoms (Thalladi et al., 1998).
Biodegradation Studies
- Studies on the biotransformation of monofluorophenols by Rhodococcus opacus 1cp, focusing on hydroxylated intermediates such as fluorocatechol and trihydroxyfluorobenzene derivatives, provide insights into the environmental fate of fluorinated compounds (Finkelstein et al., 2000).
Propriétés
IUPAC Name |
1,5-dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-8(12,13)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGKIBKSWQSHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1Cl)Cl)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



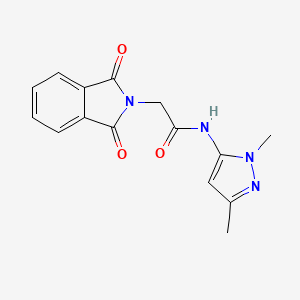
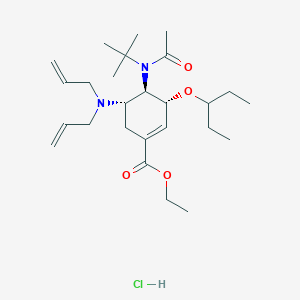
![(5R,6S)-4-Nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrochloride](/img/structure/B1390491.png)
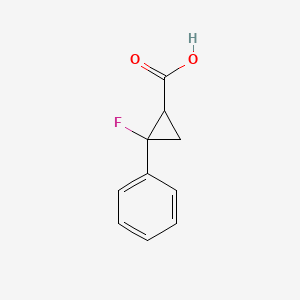
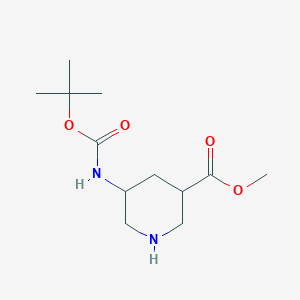
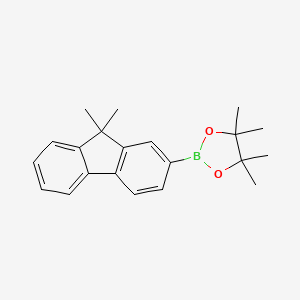
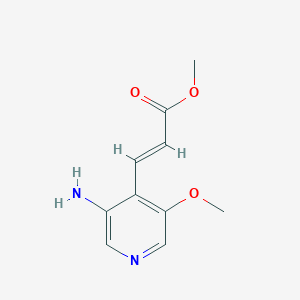
![3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B1390501.png)
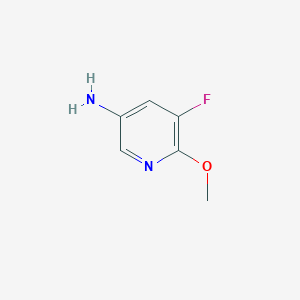
![6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1390503.png)



